molecular formula C20H16N2O3 B5505314 N-(2,5-dioxopyrrol-1-yl)-2,2-diphenylcyclopropane-1-carboxamide

N-(2,5-dioxopyrrol-1-yl)-2,2-diphenylcyclopropane-1-carboxamide

Cat. No.: B5505314
M. Wt: 332.4 g/mol
InChI Key: TWUUQFIURNUTAQ-UHFFFAOYSA-N
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Description

N-(2,5-dioxopyrrol-1-yl)-2,2-diphenylcyclopropane-1-carboxamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a cyclopropane ring substituted with two phenyl groups and a carboxamide group linked to a 2,5-dioxopyrrolidinyl moiety. Its distinct structure makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dioxopyrrol-1-yl)-2,2-diphenylcyclopropane-1-carboxamide typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where a suitable alkene reacts with a carbene precursor.

    Introduction of Phenyl Groups: The phenyl groups can be introduced via Friedel-Crafts alkylation or acylation reactions.

    Attachment of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

    Incorporation of the 2,5-dioxopyrrolidinyl Moiety: This step involves the reaction of the intermediate compound with a suitable 2,5-dioxopyrrolidinyl derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dioxopyrrol-1-yl)-2,2-diphenylcyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in suitable solvents like dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(2,5-dioxopyrrol-1-yl)-2,2-diphenylcyclopropane-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,5-dioxopyrrol-1-yl)-2,2-diphenylcyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dioxopyrrolidin-1-yl acrylate: A protein crosslinker used in biochemical research.

    4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide: Known for its role in improving monoclonal antibody production.

Uniqueness

N-(2,5-dioxopyrrol-1-yl)-2,2-diphenylcyclopropane-1-carboxamide is unique due to its cyclopropane ring structure with diphenyl substitution, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(2,5-dioxopyrrol-1-yl)-2,2-diphenylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3/c23-17-11-12-18(24)22(17)21-19(25)16-13-20(16,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-12,16H,13H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWUUQFIURNUTAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NN4C(=O)C=CC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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